

# Spectroscopic Profile of 4-Methoxyphenethyl Alcohol: A Comparative Analysis

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Compound of Interest		
Compound Name:	4-Methoxyphenethyl alcohol	
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A comprehensive spectroscopic examination of **4-Methoxyphenethyl alcohol** using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint for its structural identification and purity assessment. This guide offers a comparative analysis of its spectral data against two structurally related alternatives, Phenethyl alcohol and 3-Methoxyphenethyl alcohol, highlighting key distinguishing features for researchers, scientists, and professionals in drug development.

This guide presents a summary of the key spectroscopic data in tabular format for easy comparison, followed by detailed experimental protocols for each analytical technique. A visual workflow of the spectroscopic analysis process is also provided to illustrate the logical progression of the analytical steps.

## **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for **4-Methoxyphenethyl alcohol** and its structural isomers and analogues.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (400 MHz, CDCl<sub>3</sub>)



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4- Methoxypheneth yl alcohol	7.10	d	2H	Ar-H
6.82	d	2H	Ar-H	
3.74	S	3H	-ОСН₃	
3.73	t	2H	-CH₂OH	
2.75	t	2H	Ar-CH <sub>2</sub> -	_
2.54	S	1H	-OH	
Phenethyl alcohol	7.41-7.07	m	5H	Ar-H
3.78	t	2H	-CH₂OH	
2.82	t	2H	Ar-CH <sub>2</sub> -	
2.01	S	1H	-OH	
3- Methoxypheneth yl alcohol	7.19-6.75	m	4H	Ar-H
3.81	S	3H	-ОСН₃	
3.85	t	2H	-CH₂OH	
2.83	t	2H	Ar-CH <sub>2</sub> -	
1.76	S	1H	-OH	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (CDCl<sub>3</sub>)



Compound	Chemical Shift (δ) ppm	Assignment
4-Methoxyphenethyl alcohol	158.0	C-OCH₃
130.8	Ar-C	_
129.8	Ar-CH	_
113.8	Ar-CH	
63.5	-CH₂OH	_
55.2	-OCH₃	
38.2	Ar-CH <sub>2</sub> -	
Phenethyl alcohol	138.8	Ar-C
129.0	Ar-CH	_
128.5	Ar-CH	
126.3	Ar-CH	_
63.8	-CH₂OH	_
39.2	Ar-CH <sub>2</sub> -	
3-Methoxyphenethyl alcohol	159.8	C-OCH₃
140.5	Ar-C	
129.5	Ar-CH	_
121.3	Ar-CH	_
114.6	Ar-CH	_
111.8	Ar-CH	_
63.5	-CH₂OH	_
55.1	-OCH₃	_
39.0	Ar-CH <sub>2</sub> -	

Table 3: IR Spectroscopic Data (Liquid Film)



Compound	Absorption Bands (cm <sup>-1</sup> )	Functional Group Assignment
4-Methoxyphenethyl alcohol	3350 (broad)	O-H stretch
3000-2850	C-H stretch (aliphatic)	
1612, 1513	C=C stretch (aromatic)	
1247	C-O stretch (aryl ether)	-
1035	C-O stretch (alcohol)	-
Phenethyl alcohol	3330 (broad)	O-H stretch
3100-3000	C-H stretch (aromatic)	
2930-2870	C-H stretch (aliphatic)	
1605, 1496	C=C stretch (aromatic)	-
1048	C-O stretch (alcohol)	-
3-Methoxyphenethyl alcohol	3350 (broad)	O-H stretch
3000-2840	C-H stretch (aliphatic)	
1602, 1585	C=C stretch (aromatic)	-
1262	C-O stretch (aryl ether)	_
1045	C-O stretch (alcohol)	-

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound	Molecular Ion (M+) m/z	Key Fragment Ions m/z (Relative Abundance %)
4-Methoxyphenethyl alcohol	152	121 (100), 91 (7), 77 (10)
Phenethyl alcohol	122	92 (60), 91 (100), 65 (15)
3-Methoxyphenethyl alcohol	152	107 (100), 77 (20)



## **Experimental Protocols**

A detailed description of the methodologies used to acquire the spectroscopic data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
- Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- ¹H NMR Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16.
  - Relaxation Delay: 1.0 s.
  - Spectral Width: 16 ppm.
- 13C NMR Parameters:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024.
  - Relaxation Delay: 2.0 s.
  - Spectral Width: 240 ppm.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy



- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- Sample Preparation: A thin liquid film of the molten solid was prepared between two potassium bromide (KBr) plates.
- Data Acquisition:
  - ∘ Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 32.
- Data Processing: The background spectrum of the empty KBr plates was subtracted from the sample spectrum. The resulting spectrum was presented in terms of transmittance (%).

#### Mass Spectrometry (MS)

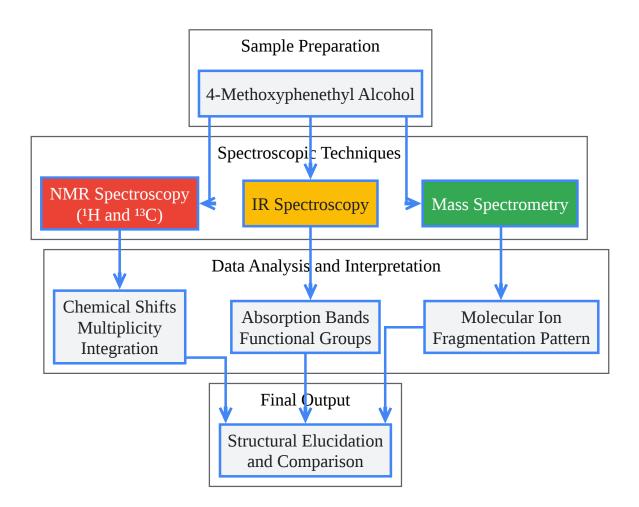
- Instrumentation: An electron ionization (EI) mass spectrometer coupled with a gas chromatograph (GC-MS) was utilized.
- Sample Introduction: A dilute solution of the sample in dichloromethane was injected into the GC.
- · GC Conditions:
  - $\circ$  Column: 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness, fused silica capillary column coated with a non-polar stationary phase.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Oven Temperature Program: Initial temperature of 50°C, ramped to 250°C at a rate of 10°C/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).



- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of the analyte was extracted and analyzed for the molecular ion and major fragment ions.

## **Analytical Workflow**

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **4-Methoxyphenethyl alcohol**.



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Caption: Workflow for the spectroscopic analysis of **4-Methoxyphenethyl alcohol**.



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